1-(5-fluoro-1H-benzimidazol-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

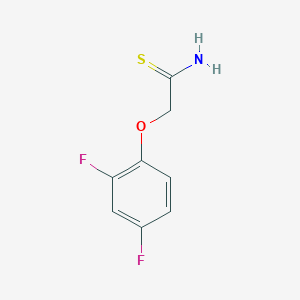

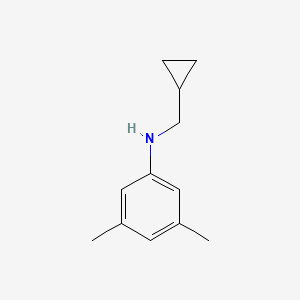

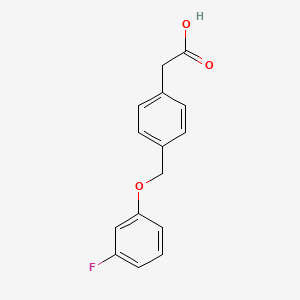

“1-(5-fluoro-1H-benzimidazol-2-yl)methanamine” is a chemical compound with the molecular formula C8H8FN3. It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of “1-(5-fluoro-1H-benzimidazol-2-yl)methanamine” consists of a benzimidazole ring with a fluorine atom at the 5th position and a methanamine group attached to the nitrogen atom at the 2nd position .Scientific Research Applications

Antimicrobial Activity

1-(5-fluoro-1H-benzimidazol-2-yl)methanamine and its derivatives have demonstrated significant potential in antimicrobial applications. Research has shown these compounds to exhibit marked potency as antimicrobial agents, with some derivatives showing promise in the treatment of infections caused by bacteria or yeasts (Ajani et al., 2016). Further studies highlight their efficacy against a wide spectrum of bacterial and yeast strains, suggesting their use in addressing infectious wounds (Kopel et al., 2015).

Synthesis and Characterization

Synthesis methodologies for these compounds have been a focal point of research. For example, a study presented a facile synthesis and characterization of 2-alkanamino benzimidazole derivatives, including 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine, highlighting their structural properties and potential for further applications (Menteşe et al., 2015).

Catalysis and Chemical Reactions

These compounds have also been investigated for their potential in catalysis and chemical reactions. The study of their interaction with various metals and their role in forming complexes can lead to developments in catalytic processes and material science. For example, research involving copper(II) complexes of these compounds demonstrated enhanced antimicrobial activity, suggesting applications in material science and catalysis (Elayaperumal et al., 2014).

Potential in Cancer Research

There is ongoing research into the potential of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine derivatives in cancer research. Some derivatives have shown promising results in inhibiting the proliferation of cancer cells, indicating their potential as chemotherapeutic agents (Anichina et al., 2021).

properties

IUPAC Name |

(6-fluoro-1H-benzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKMHHYAXUAKPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-fluoro-1H-benzimidazol-2-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)

![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)

![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)